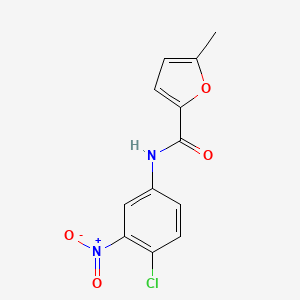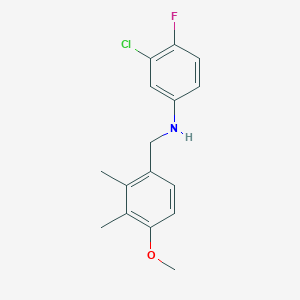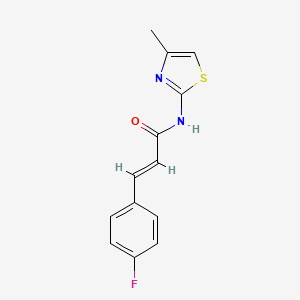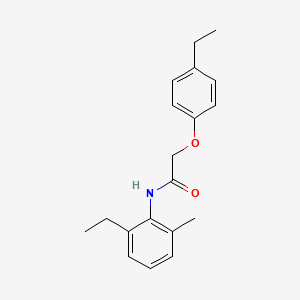
N-(4-chloro-3-nitrophenyl)-5-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-5-methyl-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative with broad-spectrum antimicrobial activity. It was first synthesized in the 1950s and has since been widely used in veterinary medicine as an antibiotic. Furazolidone has also been used as a food preservative and as a treatment for various bacterial and protozoal infections in humans.
Mécanisme D'action
Furazolidone exerts its antimicrobial activity by inhibiting the activity of bacterial and protozoal enzymes involved in energy metabolism. Specifically, it inhibits the activity of enzymes involved in the electron transport chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug interactions. Furazolidone has also been shown to have antioxidant activity, which may be beneficial in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
Furazolidone has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also effective against a wide range of microorganisms, making it a useful tool for investigating microbial pathogenesis. However, Furazolidone has limitations as well. It has been shown to have potential toxicity in certain animal models, and its use in humans is limited due to its potential to cause adverse effects.
Orientations Futures
There are a number of potential future directions for research on Furazolidone. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of Furazolidone's potential as an anticancer agent, as it has been shown to have activity against certain cancer cell lines. Additionally, the potential use of Furazolidone in combination with other antimicrobial agents for the treatment of multidrug-resistant infections warrants further investigation.
Méthodes De Synthèse
The synthesis of Furazolidone involves the condensation of 4-chloro-3-nitroaniline with 5-methylfurfurylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Furazolidone has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as certain protozoa. Furazolidone has also been investigated for its potential use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-7-2-5-11(19-7)12(16)14-8-3-4-9(13)10(6-8)15(17)18/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBLSXQLMOKKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)


![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
